2,3,5,8,8,9,10,10-Octachlorobornane

Description

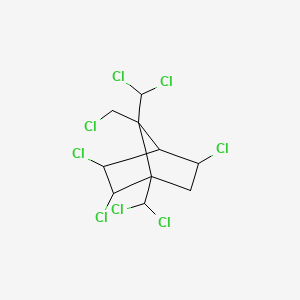

2,3,5,8,8,9,10,10-Octachlorobornane, commonly referred to as Parlar 26 (CAS 142534-71-2), is a chlorinated bornane derivative and a key component of the technical insecticide Toxaphene . Its molecular formula is C₁₀H₁₀Cl₈ (molecular weight: 413.81 g/mol), with eight chlorine atoms distributed across the bicyclic bornane structure. The stereochemistry is defined as (2S,3S,5S,6S,7S)-configuration, featuring chlorination at positions 2, 3, 5, 6, 8, 8, 10, and 10 (note: discrepancies in numbering arise from alternative nomenclature systems) .

Key properties include:

- High hydrophobicity (log Kow ~5.5–6.0), contributing to bioaccumulation in fatty tissues .

- Photostability: Retains its bornane backbone under UV light >290 nm but undergoes reductive dechlorination at shorter wavelengths .

- Environmental persistence: Detected in Arctic ecosystems and human blood, reflecting long-range atmospheric transport .

Properties

IUPAC Name |

2,3,5-trichloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl8/c11-2-10(8(17)18)4-3(12)1-9(10,7(15)16)6(14)5(4)13/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVAXYOJDKVEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C1(C2(CCl)C(Cl)Cl)C(Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874056 | |

| Record name | 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165820-16-6 | |

| Record name | 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,8,8,9,10,10-Octachlorobornane typically involves the chlorination of bornane or its derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and various chlorinating agents. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous or batch-wise chlorination of bornane derivatives in reactors designed to handle the corrosive nature of chlorine gas. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,5,8,8,9,10,10-Octachlorobornane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form higher chlorinated derivatives or other oxidation products.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher chlorinated bornane derivatives, while reduction can produce less chlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

2,3,5,8,8,9,10,10-Octachlorobornane has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of chlorination on the stability and reactivity of organic molecules.

Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.

Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.

Mechanism of Action

The mechanism of action of 2,3,5,8,8,9,10,10-Octachlorobornane involves its interaction with various molecular targets and pathways. Due to its high chlorine content, it can interact with biological membranes and proteins, potentially disrupting their normal function. The compound’s stability and resistance to degradation also contribute to its persistence in the environment and biological systems .

Comparison with Similar Compounds

Structural and Chemical Differences

Toxaphene comprises ~180–190 polychlorinated bornanes, camphenes, and bornenes. Parlar 26 is distinguished by its octachlorination pattern and stereochemistry. Below is a comparison with key congeners:

| Compound (Parlar No.) | CASRN | Chlorine Substitution Pattern | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Parlar 26 (p-26) | 142534-71-2 | 2,3,5,6,8,8,10,10 | 413.81 | High photostability, prevalent in biota |

| Parlar 50 (p-50) | 6680-80-8 | 2,3,5,6,8,8,9,10,10 (nonachlorobornane) | 448.26 | Higher persistence, slower degradation |

| Parlar 44 (p-44) | 165820-17-7 | 2,5,5,8,9,9,10,10 (octachlorobornane) | 413.81 | Enhanced volatility, lower log Kow |

| Toxicant B (p-32) | 51775-36-1 | 2,2,5,6,8,9,10 (heptachlorobornane) | 377.76 | Rapid degradation, lower bioaccumulation |

Key Observations :

Environmental Behavior and Degradation

- Photodegradation :

- Partitioning: Parlar 26’s log Koc (organic carbon partition coefficient) is 4.8, higher than Parlar 44 (4.2) but lower than Parlar 50 (5.3) . Maternal-fetal blood partitioning studies show Parlar 26 accumulates less in fetal tissues (partition ratio: 0.19) compared to trans-nonachlor (2.1) .

Toxicological Profiles

Q & A

Q. How can researchers ensure regulatory compliance when reporting octachlorobornane data under the Stockholm Convention?

- Methodological Answer : Adopt EPA Method 1613 for congener-specific analysis. Report results as toxaphene equivalents, using Toxicant A (Parlar p-42a) as a reference. Include QA/QC data (e.g., blanks, duplicates) to meet Annex D criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.